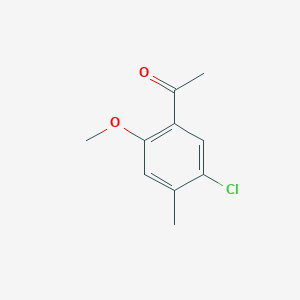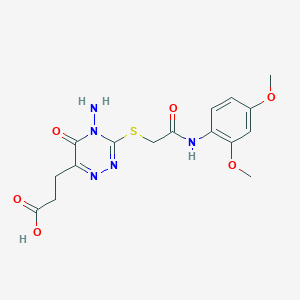
1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClNO3S . It has a molecular weight of 223.68 and is identified by the CAS Number: 1909306-26-8 .
Molecular Structure Analysis
The InChI code for 1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride is 1S/C7H10ClNO3S/c8-13(11,12)6-3-7(10)9(4-6)5-1-2-5/h5-6H,1-4H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Wissenschaftliche Forschungsanwendungen
Antibacterial Agents Synthesis
1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with sulfinyl or sulfonyl groups have been synthesized, showing potential as potent antibacterial agents. This synthesis involved Dieckmann-type cyclization and displacement reactions with pyrrolidine, leading to the creation of naphthyridine derivatives, demonstrating the utility of cyclopropyl-sulfonyl chloride derivatives in the development of antibacterial compounds (Miyamoto et al., 1987).
Catalysis
Ionic liquid sulfonic acid functionalized pyridinium chloride has been synthesized and characterized, showing efficacy as a catalyst for the solvent-free synthesis of tetrahydrobenzo[a]-xanthen-11-ones through a one-pot multi-component condensation. This highlights the application of sulfonic acid derivatives in catalysis, facilitating efficient and environmentally friendly chemical reactions (Moosavi‐Zare et al., 2013).
Solid-Phase Organic Synthesis
Polymer-supported sulfonyl chloride has been utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing the role of cyclopropyl-sulfonyl chloride derivatives in the development of new methodologies for solid-phase chemistry. This approach enables the preparation of oxazolidinones of high enantiopurity, underlining the importance of these derivatives in facilitating innovative synthetic strategies (Holte et al., 1998).
Nucleophilic Substitution Reactions
The study of 1-ethenylcyclopropylsulfonates and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0) revealed regioselective nucleophilic substitutions, highlighting the synthetic utility of cyclopropyl-sulfonyl chloride derivatives in creating building blocks with high synthetic potential. This work demonstrates the versatility of these compounds in nucleophilic substitution reactions, contributing to the field of organic synthesis (Stolle et al., 1992).
Enantioselective Synthesis
A copper(I)/ClickFerrophos complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition reaction of methyl N-benzylideneglycinate with vinyl sulfone, producing pyrrolidine derivatives with high enantioselectivity. This study underscores the application of cyclopropyl-sulfonyl chloride derivatives in enantioselective synthesis, offering pathways to synthesize complex molecules with specific chirality (Fukuzawa & Oki, 2008).
Safety and Hazards
The safety data sheet (SDS) for 1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride provides important information about its hazards . It’s important to handle this compound with care, avoid breathing dust/fume/gas/mist/vapours/spray, and use it only in a well-ventilated area . It’s also crucial to keep it away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c8-13(11,12)6-3-7(10)9(4-6)5-1-2-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLZWHPFMQRGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2668313.png)

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2668315.png)
![N-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2668316.png)
![N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2668319.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2668321.png)

![N-(2-methoxy-4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2668324.png)

![Ethyl 2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2668328.png)

